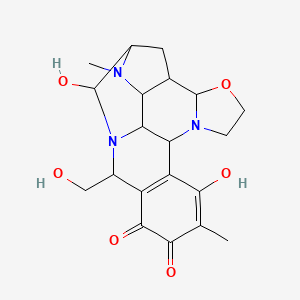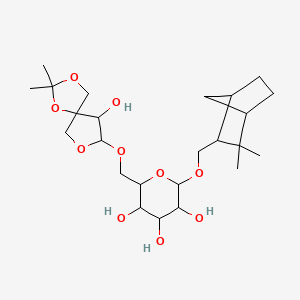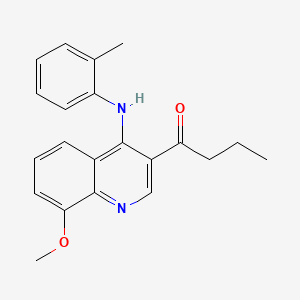
SKF96067
Vue d'ensemble
Description
SKF96067 est un composé chimique connu pour son rôle d'inhibiteur réversible de l'adénosine triphosphatase gastrique hydrogène/potassium (H+/K±ATPase). Cette enzyme est cruciale pour l'acidification de l'estomac, faisant de this compound un composé précieux dans l'étude des affections liées à l'acide gastrique .
Applications De Recherche Scientifique
SKF96067 has several scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and the mechanisms of gastric acid secretion.
Biology: Helps in understanding the physiological role of H+/K±ATPase in gastric acid regulation.
Industry: May be used in the development of new drugs targeting gastric acid-related disorders.
Analyse Biochimique
Biochemical Properties
SKF96067 plays a significant role in biochemical reactions by inhibiting the activity of the gastric H+/K±ATPase enzyme . This enzyme is crucial for the acidification of the stomach, and its inhibition by this compound leads to a reduction in gastric acid secretion. This compound interacts with the H+/K±ATPase enzyme competitively with respect to the activating action of potassium ions (K+), with a Ki value of 0.39 ± 0.05 μM . Additionally, this compound inhibits hydrogen ion transport and ATPase activity with an IC50 value of 60 ± 10 μM at pH 7.0 .
Cellular Effects
This compound influences various cellular processes by modulating the activity of the H+/K±ATPase enzyme. This modulation affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the H+/K±ATPase enzyme, this compound reduces the production of gastric acid, which can impact the overall cellular environment in the stomach lining . This reduction in acid production can influence the expression of genes related to acid secretion and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the H+/K±ATPase enzyme, where it acts as a reversible inhibitor . This compound competes with potassium ions for binding to the enzyme, thereby inhibiting its activity. This inhibition prevents the transport of hydrogen ions into the stomach lumen, reducing gastric acid secretion . The compound’s interaction with the enzyme is characterized by a Ki value of 0.39 ± 0.05 μM, indicating its high affinity for the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity over extended periods, but its effectiveness may decrease due to degradation . Long-term exposure to this compound can lead to sustained inhibition of gastric acid secretion, which may have implications for cellular function and overall gastric health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits gastric acid secretion without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to the gastric lining and other tissues . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, indicating a limit to its inhibitory capacity .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of the H+/K±ATPase enzyme . The compound interacts with enzymes and cofactors involved in gastric acid secretion, influencing metabolic flux and metabolite levels. By inhibiting the H+/K±ATPase enzyme, this compound affects the overall metabolic balance in the stomach lining, leading to changes in the production and transport of hydrogen ions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding affinity to the H+/K±ATPase enzyme. This compound’s distribution within the gastric lining is critical for its inhibitory effects on acid secretion . The compound’s transport mechanisms ensure its effective delivery to target sites within the stomach.
Subcellular Localization
This compound’s subcellular localization is primarily within the gastric parietal cells, where it exerts its inhibitory effects on the H+/K±ATPase enzyme . The compound’s activity is directed towards the enzyme’s lumenal side, where it competes with potassium ions for binding . This specific localization is essential for this compound’s function as an inhibitor of gastric acid secretion .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de SKF96067 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. La voie de synthèse exacte et les conditions de réaction sont exclusives et non divulguées publiquement en détail. Elle implique généralement des techniques de synthèse organique telles que les réactions de condensation, la cyclisation et les étapes de purification pour obtenir la pureté et le rendement souhaités .
Méthodes de production industrielle
La production industrielle de this compound impliquerait probablement la mise à l'échelle des méthodes de synthèse en laboratoire, l'optimisation des conditions de réaction pour des rendements plus élevés et la garantie d'une qualité constante grâce à des mesures rigoureuses de contrôle qualité. L'utilisation de réacteurs automatisés et de la chimie en flux continu pourrait être utilisée pour améliorer l'efficacité et la reproductibilité .
Analyse Des Réactions Chimiques
Types de réactions
SKF96067 subit principalement des réactions d'inhibition avec l'enzyme H+/K±ATPase. Il inhibe compétitivement l'activité de l'enzyme par rapport à l'action activante des ions potassium .
Réactifs et conditions courants
L'inhibition de H+/K±ATPase par this compound est étudiée in vitro dans des conditions telles qu'un pH de 7,0, la présence de 100 millimoles de chlorure de sodium et 1 millimole de chlorure de potassium. Le composé présente une valeur de concentration inhibitrice (IC50) de 60 ± 10 micromolaires dans ces conditions .
Principaux produits formés
Le produit principal de la réaction entre this compound et H+/K±ATPase est le complexe enzymatique inhibé, ce qui entraîne une réduction du transport des ions hydrogène et une diminution de la sécrétion d'acide gastrique .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier l'inhibition enzymatique et les mécanismes de la sécrétion d'acide gastrique.
Biologie : Aide à comprendre le rôle physiologique de H+/K±ATPase dans la régulation de l'acide gastrique.
Industrie : Peut être utilisé dans le développement de nouveaux médicaments ciblant les troubles liés à l'acide gastrique.
Mécanisme d'action
This compound exerce ses effets en inhibant réversiblement l'enzyme H+/K±ATPase. Il se lie au site actif de l'enzyme, empêchant l'échange d'ions hydrogène et potassium, ce qui est essentiel à la sécrétion d'acide gastrique. Cette inhibition réduit l'acidité globale de l'estomac, offrant des avantages thérapeutiques pour les affections liées à l'acide .
Mécanisme D'action
SKF96067 exerts its effects by reversibly inhibiting the H+/K±ATPase enzyme. It binds to the enzyme’s active site, preventing the exchange of hydrogen and potassium ions, which is essential for gastric acid secretion. This inhibition reduces the overall acidity in the stomach, providing therapeutic benefits for acid-related conditions .
Comparaison Avec Des Composés Similaires
Composés similaires
Om éprazole : Un autre inhibiteur de la pompe à protons qui inhibe irréversiblement H+/K±ATPase.
Lansoprazole : Similaire à l'oméprazole, il inhibe également irréversiblement l'enzyme.
Pantoprazole : Un autre inhibiteur irréversible de H+/K±ATPase.
Unicité de SKF96067
Contrairement aux composés susmentionnés, this compound est un inhibiteur réversible, ce qui signifie que ses effets peuvent être contrôlés et inversés plus facilement. Cette propriété en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles où l'inhibition réversible est préférée .
Propriétés
IUPAC Name |
1-[8-methoxy-4-(2-methylanilino)quinolin-3-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-8-18(24)16-13-22-21-15(10-7-12-19(21)25-3)20(16)23-17-11-6-5-9-14(17)2/h5-7,9-13H,4,8H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVJDLHBPIXVJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151146 | |
| Record name | 3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115607-61-9 | |
| Record name | 3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115607619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3-Aminopropyl)selanyl]-l-alanine](/img/structure/B1681722.png)



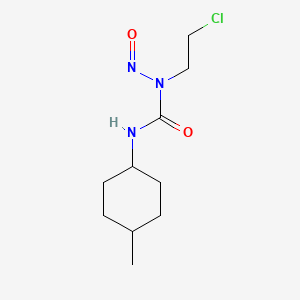
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1681730.png)
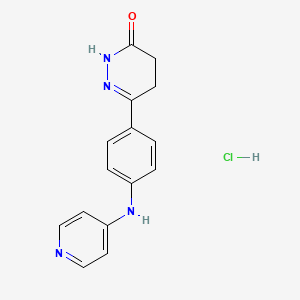
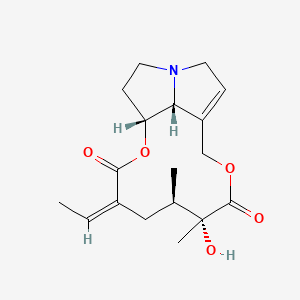

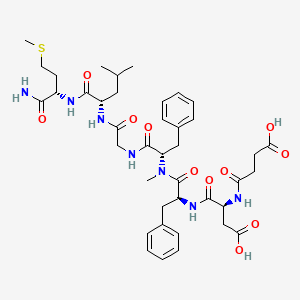
![N-[2,6-bis(phenylsulfanyl)pyridin-3-yl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B1681741.png)
